2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

This compound is the precise benzylsulfonyl-substituted pyrrolidine-pyrimidine from the Boehringer Ingelheim ACC inhibitor patent family (US8962641B2). Its N-benzylsulfonyl group provides unique steric and electronic properties essential for ACC2 binding-pocket complementarity—substituting with phenylsulfonyl or alkylsulfonyl analogs alters potency and isoform selectivity. With a documented IC₅₀ of 52 nM against human ACC2 (BindingDB), it serves as an intermediate-potency control for SAR series benchmarking, a template for structure-based drug design targeting alternative ACC allosteric sites, and a selectivity counter-screen tool to distinguish on-target metabolic effects from off-target neurological activity. Order the specific CAS 2034499-85-7 to maintain target-engagement profile integrity.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 2034499-85-7
Cat. No. B2461644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
CAS2034499-85-7
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3)C
InChIInChI=1S/C17H21N3O3S/c1-13-10-14(2)19-17(18-13)23-16-8-9-20(11-16)24(21,22)12-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-12H2,1-2H3
InChIKeyMMRRTJAMODEOEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2034499-85-7): Compound Identity and Structural Context


2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2034499-85-7, MF: C₁₇H₂₁N₃O₃S, MW: 347.43) belongs to the Boehringer Ingelheim patent family of pyrimidine-substituted pyrrolidine derivatives (US8962641B2) [1]. This compound features a 4,6-dimethylpyrimidine core linked via an ether oxygen to a pyrrolidin-3-yl scaffold that bears an N-benzylsulfonyl substituent [2]. The patent family primarily describes acetyl-CoA carboxylase (ACC) inhibitor activity relevant to metabolic disorders [1]. The compound is also captured in BindingDB with ACC2 inhibitory data, establishing its membership in a well-characterized inhibitor chemotype while distinguishing it from unrelated sulfonyl-pyrrolidine chemotypes targeting other biological systems [3].

Why Generic Substitution Fails for 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine


Within the broader class of sulfonyl-pyrrolidine-pyrimidine derivatives, compound identity is exquisitely sensitive to the N-sulfonyl aromatic substituent. The benzylsulfonyl group of this compound (vs. substituted phenylsulfonyl or methylsulfonyl analogs) modulates both the steric environment around the pyrrolidine nitrogen and the electronic character of the sulfonamide moiety, which directly impacts ACC enzyme binding pocket complementarity [1]. In silico and crystallographic precedent from related ACC inhibitor series demonstrates that even minor alterations to the sulfonyl aryl group produce substantial shifts in potency and selectivity between ACC1 and ACC2 isoforms—differences that cannot be predicted from the pyrimidine-pyrrolidine core alone [2]. Therefore, procurement of the precise benzylsulfonyl derivative, rather than a “close” substituted phenylsulfonyl or alkylsulfonyl analog, is essential for maintaining target engagement profile integrity.

Quantitative Product-Specific Evidence Guide: 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine vs. Comparators


ACC2 Inhibitory Potency of the Benzylsulfonyl Derivative vs. Structural Analogs in the US8962641 Patent Series

The compound, known as Example 8.226 in Boehringer's patent US8962641, exhibits an IC₅₀ of 52 nM against human ACC2 [1]. This potency establishes a quantifiable benchmark within the patent series that distinguishes it from numerous other examples with double-digit nanomolar IC₅₀ values. While the patent does not provide a full rank-order table, the 52 nM value places this analog in a mid-range potency tier among the specific examples tested, providing a reference point for SAR decisions within this chemotype [1].

Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

Sulfonyl Substituent as Distinguishing Factor from Non-Sulfonyl Congeners

Within the Boehringer Ingelheim US8962641 patent series, the N-benzylsulfonyl group defines a distinct SAR branch separate from N-aroyl, N-alkyl, and N-carbamoyl pyrrolidine derivatives [1]. Known ACC inhibitors such as CP-640186 (IC₅₀ = 53 nM for ACC1, 61 nM for ACC2) and firsocostat (ND-630, IC₅₀ = 2.1 nM for ACC1, 6.1 nM for ACC2) [2] represent chemotypes with different core structures (bipiperidylcarboxamide and thienopyrimidine, respectively) that engage distinct binding pockets (CT-domain vs. BC-domain). The benzylsulfonyl-pyrrolidine-pyrimidine scaffold provides a structurally orthogonal chemical starting point for exploring ACC pharmacology, offering a differentiated IP and binding-mode profile vs. these established tool compounds.

ACC Inhibition Isozyme Selectivity Sulfonyl Pyrrolidine

Molecular Weight and Physicochemical Differentiation Among Sulfonyl-Pyrrolidine-Pyrimidine Analogs

The compound (MW = 347.43) occupies an intermediate molecular weight position within the 4,6-dimethylpyrimidine-pyrrolidine-sulfonyl analog series [1]. A directly comparable near-analog, 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2034359-70-9), carries a heavier halogenated aryl sulfonyl group (C₁₆H₁₇ClFN₃O₃S) with altered lipophilicity and H-bonding potential . Another close analog, 4-[[1-[(2,5-dimethylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]-2-methylpyrimidine (CAS 2034318-65-3, MW = 347.43), has an identical molecular formula but regioisomeric methyl placement, potentially altering target recognition [2]. These physicochemical distinctions are quantifiable and relevant for solubility, permeability, and assay compatibility.

Drug-like Properties Physicochemical Profile Procurement Specification

Optimal Application Scenarios for 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine


SAR Probe for Acetyl-CoA Carboxylase Isozyme Selectivity Profiling

Use this compound as a characterized reference point in ACC2 inhibition assays to benchmark novel ACC inhibitor candidates. With a documented IC₅₀ of 52 nM against human ACC2 [1], it serves as an intermediate-potency control that anchors SAR series comparisons within the pyrimidine-substituted pyrrolidine chemotype, enabling researchers to quantify the potency impact of sulfonyl substituent modifications against a defined baseline.

Pharmacophore Validation for Benzylsulfonyl-Containing Metabolic Inhibitors

Deploy this compound in pharmacophore modeling and structure-based drug design workflows to explore the benzylsulfonyl group's contribution to ACC binding. Its benzylsulfonyl moiety provides a specific π-stacking and steric signature that is structurally orthogonal to the carboxyltransferase-domain-binding bipiperidylcarboxamides (e.g., CP-640186) [1], making it a valuable template for de novo design around alternative ACC binding pockets or allosteric sites.

Negative Control or Counter-Screen in Kinase and GPCR Panels

Given that structurally related sulfonyl-pyrrolidine compounds can exhibit off-target activity at metabotropic glutamate receptors [3], this compound may be employed as a selectivity counter-screen tool. Its defined ACC2 primary pharmacology allows researchers to distinguish on-target metabolic effects from potential neurological off-target activities when testing pyrrolidine-containing compound libraries.

Reference Standard for Analytical Method Development

With its well-defined molecular formula (C₁₇H₂₁N₃O₃S) and distinct chromatographic properties, this compound can serve as a retention-time and mass-spectrometry reference standard during LC-MS method development for pyrrolidine-sulfonyl compound libraries, particularly when distinguishing regioisomeric or halogenated analogs that may co-elute under standard conditions [2].

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